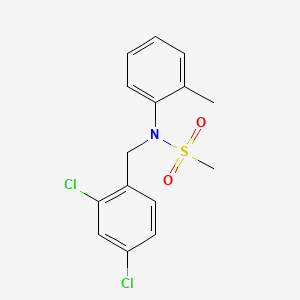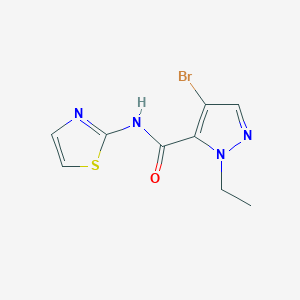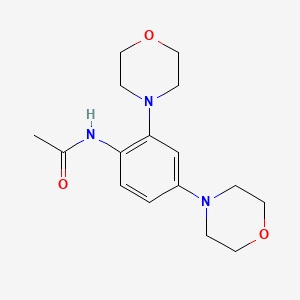
4-nitrophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitrophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a member of the coumarin family and has been found to have various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
Mécanisme D'action
The mechanism of action of 4-nitrophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is not fully understood. However, it has been suggested that this compound may act by inhibiting various enzymes and signaling pathways involved in inflammation, microbial growth, and cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various bacteria and fungi. It has also been found to inhibit the production of pro-inflammatory cytokines in vitro and in vivo. Additionally, this compound has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-nitrophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate in lab experiments is its versatility. This compound has been found to have various biological activities, making it useful for studying different areas of biology. Additionally, the synthesis method for this compound is relatively simple, making it easy to obtain in large quantities.
However, there are also some limitations to using this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood, making it difficult to interpret some of the results obtained in experiments. Additionally, the toxicity of this compound has not been fully studied, so caution should be exercised when handling and using it in experiments.
Orientations Futures
There are many future directions for research on 4-nitrophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate. One area of interest is the development of new derivatives of this compound with improved biological activities. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, more research is needed to explore the potential of this compound as a therapeutic agent for various diseases, including inflammation, infection, and cancer.
Conclusion:
In conclusion, this compound is a versatile compound with various biological activities. It has been extensively studied for its anti-inflammatory, antimicrobial, and anticancer properties. While the mechanism of action of this compound is not fully understood, it has been shown to inhibit various enzymes and signaling pathways involved in inflammation, microbial growth, and cancer cell proliferation. Further research is needed to fully understand the potential of this compound as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 4-nitrophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate involves the reaction of 4-nitrophenol with ethyl acetoacetate in the presence of a catalyst such as piperidine. The resulting product is then reacted with methoxyacetyl chloride to obtain the final product. This method has been optimized for high yield and purity and is widely used in the laboratory.
Applications De Recherche Scientifique
4-nitrophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has been extensively studied for its biological activities. It has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have antimicrobial properties against various bacteria and fungi. Additionally, it has been found to have anticancer properties by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
(4-nitrophenyl) 8-methoxy-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO7/c1-23-14-4-2-3-10-9-13(17(20)25-15(10)14)16(19)24-12-7-5-11(6-8-12)18(21)22/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBINXOVIWVSFLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5813054.png)
![1-{[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B5813056.png)
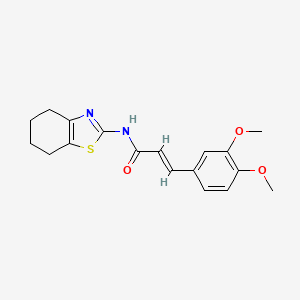

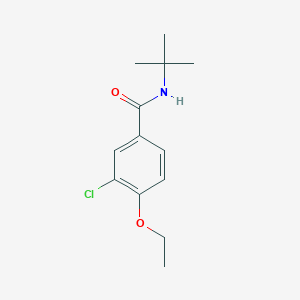
![1-[(phenylthio)acetyl]piperidine](/img/structure/B5813106.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B5813118.png)
![4-fluoro-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5813123.png)
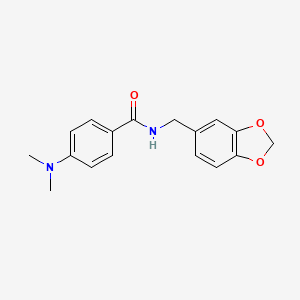
![4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5813139.png)
![1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-4-piperidinecarboxamide](/img/structure/B5813143.png)
